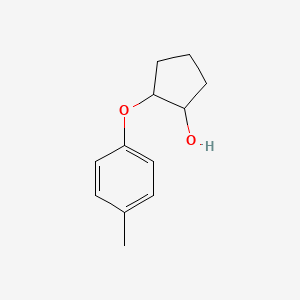
2-(4-Methylphenoxy)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O2. This compound features a cyclopentane ring substituted with a hydroxyl group and a 4-methylphenoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)cyclopentan-1-ol typically involves the reaction of 4-methylphenol with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle bulk quantities
Continuous flow systems: For efficient production
Catalysts: To enhance reaction rates and yields
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: Converts the hydroxyl group to a carbonyl group
Reduction: Further reduces the compound to form different alcohols
Substitution: Replaces the hydroxyl group with other functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Forms 2-(4-Methylphenoxy)cyclopentanone
Reduction: Forms various cyclopentanol derivatives
Substitution: Forms halogenated or other substituted cyclopentanes
Applications De Recherche Scientifique
2-(4-Methylphenoxy)cyclopentan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis
Biology: In studies of enzyme interactions and metabolic pathways
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by:
Binding to active sites: Inhibiting or activating enzymes
Interacting with receptors: Altering signal transduction pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylphenoxy)cyclopentanone
- 4-Methylphenol
- Cyclopentanone
Uniqueness
2-(4-Methylphenoxy)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h5-8,11-13H,2-4H2,1H3 |
Clé InChI |
SAXJCPXPQBVTTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2CCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















